molecular formula C11H17Br B2793279 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane CAS No. 182876-26-2

2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane

Cat. No.: B2793279
CAS No.: 182876-26-2
M. Wt: 229.161
InChI Key: IBCDLDKLQLLKFP-UHFFFAOYSA-N
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Description

2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane is a chemical compound with the molecular formula C11H17Br and a molecular weight of 229.161 This compound is characterized by its unique dispiro structure, which consists of two spiro-connected cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane typically involves the bromination of a suitable precursor compound. One common method is the bromination of dispiro[3.1.36.14]decane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity of the final product through advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-(azidomethyl)dispiro[3.1.36.14]decane, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    8-(Chloromethyl)dispiro[3.1.36.14]decane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    8-(Iodomethyl)dispiro[3.1.36.14]decane: Contains an iodomethyl group, which is more reactive than the bromomethyl group.

    8-(Hydroxymethyl)dispiro[3.1.36.14]decane: Features a hydroxymethyl group, making it less reactive but more suitable for certain applications.

Uniqueness

2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical reactions and applications.

Properties

IUPAC Name

8-(bromomethyl)dispiro[3.1.36.14]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Br/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCDLDKLQLLKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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